3-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
CAS No.: 1019105-31-7
Cat. No.: VC11774059
Molecular Formula: C20H15ClN6O
Molecular Weight: 390.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019105-31-7 |
|---|---|
| Molecular Formula | C20H15ClN6O |
| Molecular Weight | 390.8 g/mol |
| IUPAC Name | 3-chloro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide |
| Standard InChI | InChI=1S/C20H15ClN6O/c21-15-4-1-3-14(13-15)20(28)24-17-7-5-16(6-8-17)23-18-9-10-19(26-25-18)27-12-2-11-22-27/h1-13H,(H,23,25)(H,24,28) |
| Standard InChI Key | UZUCNKYBGBWWJN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Introduction
Structural and Molecular Characteristics
The compound belongs to the benzamide class, featuring a chlorinated benzene ring linked to a pyridazine-pyrazole hybrid moiety. Its molecular formula is , with a molecular weight of 390.8 g/mol. Key structural components include:
-
Chlorobenzamide backbone: Provides hydrophobic interactions critical for target binding.
-
Pyridazine ring: A six-membered aromatic ring with two nitrogen atoms, enhancing electronic delocalization.
-
Pyrazole substituent: A five-membered heterocycle with two adjacent nitrogen atoms, contributing to hydrogen bonding and π-π stacking.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1019105-31-7 |
| Molecular Formula | |
| Molecular Weight | 390.8 g/mol |
| Density | Not reported |
| Melting Point | Not reported |
The absence of reported physical properties like density and melting point highlights gaps in current characterization data, necessitating further experimental validation.
Synthesis and Characterization
Synthesis involves multi-step organic reactions, typically starting with the coupling of 3-chlorobenzoic acid derivatives to aryl amine intermediates. A critical step is the formation of the pyridazine-pyrazole hybrid via nucleophilic substitution or palladium-catalyzed cross-coupling. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) significantly influence yield and purity.
Key Synthesis Steps:
-
Amination of Pyridazine: 6-Chloropyridazin-3-amine reacts with 1H-pyrazole under basic conditions to form the pyridazine-pyrazole intermediate.
-
Benzamide Coupling: The intermediate is coupled with 3-chlorobenzoyl chloride using a carbodiimide coupling agent.
-
Purification: Column chromatography or recrystallization isolates the final product.
Characterization relies on Nuclear Magnetic Resonance (NMR) spectroscopy for confirming hydrogen and carbon environments and Mass Spectrometry (MS) for verifying molecular weight. Despite these methods, crystallographic data for this compound remain unpublished, limiting insights into its three-dimensional conformation.
Mechanism of Action: Kinase Inhibition
The compound exhibits potential as a protein kinase inhibitor, likely targeting the ATP-binding pocket through competitive binding. Kinases regulate cellular signaling pathways, and their dysregulation is implicated in cancer and inflammatory diseases . The pyridazine-pyrazole moiety may mimic ATP’s adenine ring, while the chlorobenzamide group occupies hydrophobic regions adjacent to the binding site.
Supporting Evidence:
-
Structural analogs in the patent literature (e.g., US9481682B2) demonstrate kinase inhibitory activity, particularly against Bruton’s tyrosine kinase (Btk), a target in autoimmune disorders .
-
Pyrazole-containing compounds are known to disrupt kinase activation loops, preventing substrate phosphorylation.
| Property | 3-Chloro Derivative | 3-Bromo Derivative |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 390.8 g/mol | 449.3 g/mol |
| Substituent | Chlorine | Bromine |
| Potential Bioactivity | Kinase inhibition | Kinase inhibition |
The brominated analog’s higher molecular weight and larger halogen substituent may enhance binding affinity but reduce solubility, illustrating the trade-off in lead optimization .
Research Gaps and Future Directions
Current limitations include:
-
Absence of in vivo studies: Efficacy and toxicity profiles remain unvalidated.
-
Limited structural data: X-ray crystallography or cryo-EM structures are needed to elucidate binding modes.
Future research should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume